Cas no 2228321-94-4 (1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one)

1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one
- EN300-1905200
- 2228321-94-4
-
- インチ: 1S/C8H9BrN2O/c1-10-5-7(12)6-3-2-4-11-8(6)9/h2-4,10H,5H2,1H3
- InChIKey: VBCHEVUQCJJXND-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)C(CNC)=O
計算された属性
- せいみつぶんしりょう: 227.98983g/mol
- どういたいしつりょう: 227.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 42Ų
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905200-1.0g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1905200-0.5g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1905200-0.1g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1905200-0.25g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1905200-10g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1905200-10.0g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1905200-2.5g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1905200-0.05g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1905200-5.0g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1905200-1g |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one |
2228321-94-4 | 1g |
$1343.0 | 2023-09-18 |
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one 関連文献
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-oneに関する追加情報
Introduction to 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one (CAS No. 2228321-94-4)
1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one, with the CAS number 2228321-94-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromopyridine moiety and a methylamino group, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one consists of a pyridine ring substituted with a bromine atom at the 2-position and an ethanone moiety attached to the 3-position. The ethanone group is further substituted with a methylamino functionality, which imparts significant biological activity and reactivity to the molecule. This combination of functional groups provides a robust platform for exploring its potential in drug discovery and development.
Recent studies have highlighted the importance of bromopyridine derivatives in various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds containing bromopyridine moieties exhibit potent anti-inflammatory and anti-cancer properties. The presence of the bromine atom can enhance the lipophilicity and cell membrane permeability of the molecule, thereby improving its pharmacokinetic profile.
In addition to its potential therapeutic applications, 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one has been studied for its role in synthetic chemistry. The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential medicinal value. Its reactivity and functional group versatility make it an attractive starting material for various chemical transformations, including nucleophilic substitution reactions and coupling reactions.
The synthesis of 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one has been reported using several methodologies. One common approach involves the reaction of 2-bromopyridine with an appropriate ketone or aldehyde in the presence of a base, followed by N-methylation using methyl iodide or another suitable reagent. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
In terms of its biological activity, 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one has shown promising results in preliminary studies. Research conducted at leading pharmaceutical companies and academic institutions has demonstrated that this compound can modulate specific biological pathways, such as those involved in inflammation and cell proliferation. These findings suggest that it may have potential as a lead compound for the development of new drugs targeting these pathways.
The safety profile of 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one is also an important consideration in its development as a pharmaceutical agent. Preclinical studies have indicated that the compound exhibits low toxicity and good metabolic stability, which are crucial factors for its potential use in human therapies. However, further research is needed to fully evaluate its safety and efficacy in clinical settings.
In conclusion, 1-(2-bromopyridin-3-yl)-2-(methylamino)ethan-1-one (CAS No. 2228321-94-4) is a promising compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
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